molecular formula C12H17BrN2 B1413735 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine CAS No. 1879231-95-4

3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B1413735
CAS No.: 1879231-95-4
M. Wt: 269.18 g/mol
InChI Key: GSSJPZIBUHLMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine” is a chemical compound with the molecular formula C12H17BrN2. It has a molecular weight of 269.18 g/mol. The compound is also known as "3-bromo-2- (4-methyl-1-piperidinyl)-4-pyridinamine" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16BrN3/c1-8-3-6-15 (7-4-8)11-10 (12)9 (13)2-5-14-11/h2,5,8H,3-4,6-7H2,1H3, (H2,13,14) .

The compound is likely a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine serves as a substrate in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and display moderate biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
  • The compound is also used in the synthesis of new cyanopyridine derivatives which have shown significant antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Photophysical and Electronic Properties

  • Research on gold(III) complexes involving pyridine derivatives, including this compound, focuses on their infrared spectra. This helps in understanding the metal-base stretching vibrations and the strength of bases in these complexes (Cattalini et al., 1968).
  • Studies on 2-(1H-pyrazol-5-yl)pyridines, including derivatives of this compound, reveal photoinduced tautomerization and photoreactions, providing insights into excited-state proton transfer processes (Vetokhina et al., 2012).

Applications in Organic Synthesis

  • This compound is utilized in the thermal decomposition of pyridine derivatives to form pyridylcarbene intermediates, contributing to the understanding of reaction mechanisms involving nitrogen expulsion (Abarca et al., 2006).
  • The role of this compound in the color tuning of iridium tetrazolate complexes highlights its importance in the synthesis of photophysical materials (Stagni et al., 2008).

Properties

IUPAC Name

3-bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-4-7-15(8-5-10)9-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSJPZIBUHLMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.